![molecular formula C13H10Cl2N2O B2944641 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride CAS No. 1266689-60-4](/img/structure/B2944641.png)

2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride” is a chemical compound with the empirical formula C13H10Cl2N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

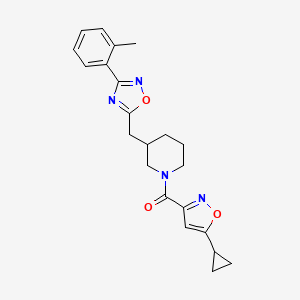

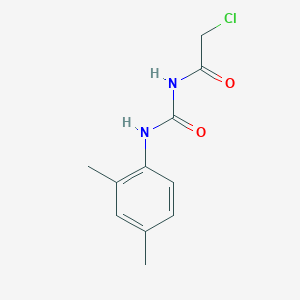

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride” can be represented by the SMILES stringNC1=CC=C2N=C(C3=CC=CC(Cl)=C3)OC2=C1.Cl . The molecular weight of this compound is 281.14 . Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride” is a solid substance . Its empirical formula is C13H10Cl2N2O and it has a molecular weight of 281.14 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Oxazole derivatives, including 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride, have been studied for their antimicrobial properties . The presence of the oxazole ring can contribute to the compound’s ability to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

Research has indicated that benzoxazole derivatives can exhibit significant anti-inflammatory effects . This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The specific structure of 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride may influence its efficacy as an anti-inflammatory agent.

Anticancer Research

Benzoxazole compounds have been identified as potential anticancer agents due to their ability to interfere with the proliferation of cancer cells . The electron-withdrawing chlorophenyl group in 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride could enhance its activity against certain types of cancer cells.

Neuroscience Applications

In neuroscience, oxazole derivatives are explored for their potential effects on the central nervous system . Compounds like 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride could be used to study neural pathways and develop treatments for neurological disorders.

Biochemical Studies

The biochemical applications of 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride include its use as an intermediate in the synthesis of more complex molecules . Its reactivity and stability under various conditions make it a valuable compound in biochemical research.

Pharmacological Developments

As a pharmacologically active heterocyclic compound, 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride is of interest in the development of new drugs . Its structure allows for modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Safety and Hazards

Direcciones Futuras

Benzoxazole derivatives, such as “2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities and have shown a wide spectrum of biological activities . Therefore, future research may focus on synthesizing various benzoxazole derivatives and screening them for various biological activities .

Mecanismo De Acción

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been associated with various pharmacological actions such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological responses, often due to the presence of hetero atoms or groupings .

Result of Action

Oxazole derivatives have been associated with a variety of biological activities .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1,3-benzoxazol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O.ClH/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13;/h1-7H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJMSPAOLSCWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2944561.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)

![1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2944571.png)

![2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile](/img/structure/B2944574.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2944577.png)

![2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2944580.png)